molecular formula C₁₆H₁₄BrNO₃ B1142576 Furofenac Methyl Ester CAS No. 76733-61-4

Furofenac Methyl Ester

Cat. No.: B1142576
CAS No.: 76733-61-4
M. Wt: 348.19
InChI Key:
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Description

Furofenac Methyl Ester is a chemical compound with the molecular formula C₁₆H₁₄BrNO₃ and a molecular weight of 348.19 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Furofenac Methyl Ester typically involves the esterification of Furofenac with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

Furofenac+MethanolH2SO4Furofenac Methyl Ester+Water\text{Furofenac} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Furofenac+MethanolH2​SO4​​Furofenac Methyl Ester+Water

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Furofenac Methyl Ester undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to produce Furofenac and methanol.

    Oxidation: This compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to produce corresponding carboxylic acids.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Aqueous HCl or NaOH, reflux conditions.

    Oxidation: Potassium permanganate, acidic or basic medium.

    Substitution: Various nucleophiles, such as amines or alcohols, under mild conditions.

Major Products Formed

    Hydrolysis: Furofenac and methanol.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Furofenac Methyl Ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and analgesic effects.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory properties.

    Industry: Used in the production of various chemical intermediates and as a reagent in organic synthesis

Mechanism of Action

The mechanism of action of Furofenac Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to exert its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition leads to a reduction in inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

  • Flurbiprofen Methyl Ester
  • Ibuprofen Methyl Ester
  • Naproxen Methyl Ester

Comparison

Furofenac Methyl Ester is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications in research and industry .

Properties

CAS No.

76733-61-4

Molecular Formula

C₁₆H₁₄BrNO₃

Molecular Weight

348.19

Synonyms

2-Ethyl-2,3-dihydro-5-benzofuranacetic Acid Methyl Ester

Origin of Product

United States

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